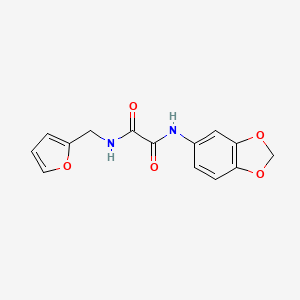
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
Mecanismo De Acción
The primary mechanism of action of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine is the inhibition of HDAC, which leads to an increase in the acetylation of histones and other proteins. This, in turn, leads to changes in gene expression, which can result in alterations in cellular function and behavior. The specific effects of HDAC inhibition depend on the particular isoform of HDAC that is targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific context in which it is used. In general, HDAC inhibition has been shown to have a broad range of effects on cellular function, including changes in gene expression, protein synthesis, and cell signaling pathways. In the context of addiction, this compound has been shown to reduce drug-seeking behavior by altering the expression of genes involved in reward and motivation pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its high selectivity for HDAC, which allows for precise manipulation of gene expression. However, this selectivity also limits the potential applications of the compound, as it may not be effective in contexts where other signaling pathways are more important. Additionally, the complex nature of HDAC inhibition makes it difficult to predict the specific effects of this compound in different cellular and behavioral contexts.
Direcciones Futuras
There are many potential future directions for research on 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine and HDAC inhibition more broadly. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the role of HDAC inhibition in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the potential use of HDAC inhibitors in combination with other drugs or therapies is an area of active research, with the goal of improving the efficacy and specificity of treatment for a variety of conditions.
Métodos De Síntesis
The synthesis of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of cyclopentanone with piperidine to form 1-cyclopentylpiperidine-2-one. The resulting compound is then reacted with 4-fluorobenzaldehyde to form 1-(cyclopentyl)-N-(4-fluorobenzyl)piperidine-2-one. Finally, the acetyl group is introduced by reacting the intermediate compound with acetic anhydride in the presence of a catalyst, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been investigated as a potential treatment for depression and anxiety, with promising results in preclinical studies.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-7-9-16(10-8-15)20-17-6-3-11-21(13-17)18(22)12-14-4-1-2-5-14/h7-10,14,17,20H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKESMAAVRLRSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)


![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
